Strategic Reagent Profile: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate
Strategic Reagent Profile: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate
Topic: methyl (4-ethynyl-1H-pyrazol-1-yl)acetate CAS: 1823783-45-4 Content Type: Technical Guide & Strategic Reagent Profile
A Bifunctional Pyrazole Linker for Click Chemistry and Fragment-Based Drug Discovery
Executive Summary
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (CAS 1823783-45-4) is a high-value heterocyclic building block designed for modular chemical biology and medicinal chemistry. It features a 1,4-disubstituted pyrazole core equipped with two orthogonal reactive handles:
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C4-Ethynyl Group: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
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N1-Acetate Ester: A masked carboxylate suitable for hydrolysis and subsequent amide coupling to proteins, fluorophores, or small molecule warheads.
This compound serves as a critical "connector" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , molecular probes , and fragment-based drug libraries , offering superior physicochemical properties (dipole moment, solubility) compared to traditional phenyl or alkyl linkers.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1823783-45-4 |
| IUPAC Name | Methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water |
| pKa (Pyrazole H) | ~14 (N-H of parent pyrazole is masked; stable to base) |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen); Protect from light |
Synthesis & Retrosynthetic Analysis
The synthesis of CAS 1823783-45-4 is typically achieved via a convergent route involving the functionalization of the pyrazole core. The most robust pathway utilizes 4-iodopyrazole as the starting scaffold to ensure regioselectivity.
Retrosynthetic Logic (Diagram)
Caption: Retrosynthetic disconnection showing the construction of the target via N-alkylation followed by Sonogashira coupling.
Step-by-Step Synthesis Protocol
Step 1: N-Alkylation of 4-Iodopyrazole
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Reagents: 4-Iodopyrazole (1.0 eq), Methyl bromoacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Acetone or Acetonitrile (Anhydrous).
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Procedure:
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Dissolve 4-iodopyrazole in acetone. Add K₂CO₃ and stir at RT for 15 min.
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Add methyl bromoacetate dropwise.
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Reflux for 4–6 hours (monitor by TLC/LCMS).
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Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Hexane/EtOAc.
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Yield: Typically 85–95%.
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Step 2: Sonogashira Coupling
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Reagents: Intermediate from Step 1 (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.02 eq), Triethylamine (Et₃N, 3.0 eq).
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Solvent: DMF or THF (Degassed).
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Procedure:
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Combine halide, Pd catalyst, and CuI in a Schlenk flask under Argon.
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Add degassed solvent and Et₃N.
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Add TMS-acetylene. Heat to 60°C for 4–12 hours.
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Purification: Silica gel chromatography (0–30% EtOAc/Hexane).
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Step 3: Desilylation (Target Generation)
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Reagents: TMS-protected intermediate, K₂CO₃ (0.5 eq) or TBAF (1.0 eq).
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Solvent: Methanol (for K₂CO₃) or THF (for TBAF).
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Procedure:
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Stir the protected alkyne in MeOH with K₂CO₃ at 0°C to RT for 1 hour.
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Critical Workup: Neutralize carefully. Extract with DCM. Note: Terminal alkynes are volatile; avoid prolonged high-vacuum drying.
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Application Protocols
Protocol A: CuAAC "Click" Bioconjugation
This protocol describes coupling the pyrazole linker to an Azide-tagged biomolecule (e.g., Azide-PEG-Biotin or Azide-Protein).
Reagents:
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Alkyne: Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (10 mM in DMSO).
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Azide: Target molecule (10 mM in water/buffer).
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Catalyst: CuSO₄[1]·5H₂O (100 mM in water).
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Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).
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Ligand: THPTA or TBTA (50 mM in DMSO/Water).
Workflow:
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Mix: In a 1.5 mL tube, combine:
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PBS Buffer (pH 7.4): to final volume.
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Azide (50 µM final).
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Alkyne (100 µM final, 2 eq).
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Premix CuSO₄ (1 eq) and THPTA (5 eq) separately, then add to reaction.
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Sodium Ascorbate (50 eq) - Add last to initiate.
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Incubate: Rotate at Room Temperature for 1 hour (protect from light).
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Quench: Add EDTA (10 mM final) to chelate Copper.
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Analysis: Analyze by LC-MS (Target mass + 164.16 Da).
Protocol B: Ester Hydrolysis for Amide Coupling
To use the acetate group for linking to amines (e.g., creating a PROTAC linker).
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Dissolve: 1.0 eq of CAS 1823783-45-4 in THF/Water (3:1).
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Hydrolysis: Add LiOH (2.0 eq). Stir at RT for 2 hours.
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Acidification: Adjust pH to ~3-4 with 1M HCl.
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Extraction: Extract with EtOAc. The free acid (4-ethynyl-1H-pyrazol-1-yl)acetic acid is stable.
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Coupling: Use standard HATU/DIPEA conditions to couple the free acid to an amine-containing scaffold.
Strategic Utility in Drug Discovery
Why use this Pyrazole Linker?
Unlike simple alkyl or phenyl linkers, the pyrazole-acetate motif offers:
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Dipole Modulation: The pyrazole ring lowers logP compared to phenyl rings, improving water solubility.
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Rigidity: The aromatic ring provides a semi-rigid spacer, reducing entropic costs during ligand binding.
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Bioisosterism: Pyrazoles are common pharmacophores in kinase inhibitors (e.g., Ruxolitinib), making this linker less likely to be metabolically labile than simple esters.
Workflow: PROTAC Library Generation
Caption: Workflow for utilizing the linker to construct Proteolysis Targeting Chimeras (PROTACs).
Safety & Handling
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Alkyne Stability: While terminal alkynes are generally stable, avoid contact with silver or mercury salts (forms explosive acetylides).
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Silica Gel Sensitivity: Pyrazoles can streak on silica gel due to their basicity. Add 1% Triethylamine to the eluent during purification to ensure sharp bands.
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Storage: Store solid at -20°C. Solutions in DMSO are stable for weeks at -20°C but should be aliquoted to avoid freeze-thaw cycles.
References
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Synthesis of Pyrazole Acetates: Maggio, B., et al. "Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates." European Journal of Medicinal Chemistry, 36(9), 737-742 (2001). Link
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Sonogashira Coupling of Pyrazoles: Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[2] Synthetic Communications, 41(4), 545-555 (2011). Link
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CuAAC Click Chemistry Protocols: Presolski, S. I., Hong, V. P., & Finn, M. G.[3] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162 (2011). Link
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Bioorthogonal Pyrazole Reagents: Patterson, D. M., et al. "Bioorthogonal 4H-pyrazole “click” reagents." Chemical Communications, 48, 11763-11765 (2012). Link
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Crystallographic Data: Wang, J. X., & Feng, C. "Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate."[4] Acta Crystallographica Section E, 70(12), o1287 (2014).[4] Link
